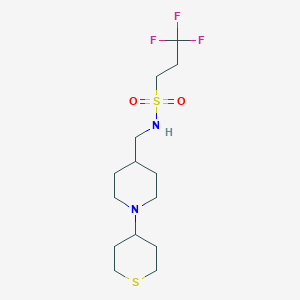

3,3,3-trifluoro-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)propane-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3,3,3-trifluoro-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)propane-1-sulfonamide” is an organic molecule that contains a sulfonamide group, a trifluoromethyl group, a piperidine ring, and a tetrahydrothiopyran ring .

Molecular Structure Analysis

The molecular formula of this compound is C11H20F3NO3S, with an average mass of 303.342 Da and a monoisotopic mass of 303.111603 Da .Chemical Reactions Analysis

The trifluoromethyl group in this compound could potentially undergo various reactions. Trifluoromethylation in organic chemistry describes any organic reaction that introduces a trifluoromethyl group in an organic compound .Scientific Research Applications

Nitroxyl Radicals and Redox Chemistry

Tetrahydro-4H-thiopyran-4-ones (THPTOs) like our compound are valuable reagents for the preparation of stable free nitroxyl radicals. These radicals have applications in redox chemistry, where they participate in electron transfer reactions. Researchers use them to study oxidation-reduction processes, catalysis, and radical-mediated transformations. The trifluoro substituents enhance the stability of these radicals, making them useful in various synthetic methodologies .

Photosensitive Semiconductors

THPTOs find applications in photosensitive semiconductors. These materials absorb light and generate charge carriers (electrons and holes). By incorporating THPTOs into semiconductor devices, researchers can tailor their optical and electronic properties. These compounds contribute to the development of photodetectors, solar cells, and light-emitting diodes (LEDs) .

Electrochromic Materials

Electrochromic materials change color in response to an applied voltage. Our compound’s structure suggests that it could be a promising candidate for electrochromic devices. Researchers investigate its behavior as a switchable material for smart windows, displays, and privacy glass. When voltage is applied, the compound undergoes reversible color changes, making it suitable for energy-efficient applications .

Synthetic Juvenile Hormones and Pheromones

THPTOs have been explored as building blocks for synthetic juvenile hormones and pheromones. These compounds play crucial roles in insect communication, growth regulation, and development. By modifying the THPTO scaffold, researchers can create analogs that mimic natural hormones or pheromones. Such analogs find applications in pest control and agriculture .

Antitumor and Antibacterial Agents

Certain derivatives of THPTOs exhibit antitumor and antibacterial activities. Researchers have characterized compounds with potential in cancer therapy and infection control. These findings open avenues for drug development, where our compound’s structural motifs could inspire novel agents .

Inhibitors of Phosphodiesterase and β-Secretase (BACE1)

THPTOs have shown promise as inhibitors of enzymes involved in cellular processes. Specifically, they inhibit phosphodiesterase (PDE) and β-secretase (BACE1). PDE inhibitors have applications in treating conditions like erectile dysfunction and pulmonary hypertension. BACE1 inhibitors are investigated for Alzheimer’s disease therapy. Our compound’s unique structure contributes to its inhibitory properties .

Mechanism of Action

Target of Action

The primary target of this compound is the κ-opioid receptor (KOR) . KOR antagonists are potential therapeutic drugs for treating migraines and stress-related emotional disorders, including depression, anxiety, and drug abuse .

Mode of Action

This compound acts as an effective and selective KOR antagonist . It interacts with the KOR, blocking the receptor’s activity and preventing the normal action of endogenous or exogenous opioids .

Biochemical Pathways

The compound’s action on the KOR influences various biochemical pathways. By blocking the KOR, it can prevent the typical effects of opioids, such as analgesia, sedation, and respiratory depression

Pharmacokinetics

The compound has good in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) and in vivo pharmacokinetic characteristics . These properties contribute to its bioavailability, ensuring that the compound reaches its target in the body and exerts its intended effect .

Result of Action

The compound’s action results in potent efficacy in antagonizing mouse KOR agonist-induced prolactin secretion and tail-flick analgesia . This indicates that the compound can effectively block the action of KOR agonists, thereby altering the physiological responses typically induced by these substances .

properties

IUPAC Name |

3,3,3-trifluoro-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]propane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25F3N2O2S2/c15-14(16,17)5-10-23(20,21)18-11-12-1-6-19(7-2-12)13-3-8-22-9-4-13/h12-13,18H,1-11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXASNPAYRSTKDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)CCC(F)(F)F)C2CCSCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25F3N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(Dimethylsulfamoylamino)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine](/img/structure/B2522408.png)

![1-(4-chlorophenyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2522422.png)

![N,N-dimethyl-4-(3-{[6-(methylsulfanyl)pyrimidin-4-yl]methyl}-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide](/img/structure/B2522426.png)